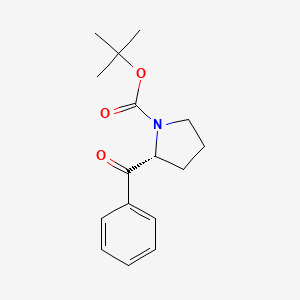
tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl compounds are often used in organic chemistry due to their stability and the ease with which the tert-butyl group can be removed . The compound you mentioned, “tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate”, likely has similar properties. It is a pyrrolidine derivative, which are often used as building blocks in the synthesis of natural products and pharmaceuticals.
Molecular Structure Analysis
The molecular structure of “tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate” would likely include a pyrrolidine ring, a benzoyl group, and a tert-butyl ester group . The exact structure would depend on the positions of these groups in the molecule.Physical And Chemical Properties Analysis
Tert-butyl compounds are generally nonpolar and have low melting and boiling points . They are also usually insoluble in water but soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Metabolism and Cytochrome P450 Interaction
- Cytochrome P450 Mediated Metabolism : The compound, particularly its tert-butyl moiety, is metabolically processed by human cytochrome P450s, namely CYP3A4, CYP3A5, and CYP2C8. This metabolism involves oxidation to form hydroxy and carboxylic acid metabolites. These insights are crucial in understanding drug metabolism and designing drugs with optimal pharmacokinetic properties (Prakash et al., 2008).
Chemical Synthesis and Modification
- Asymmetric Synthesis of Polyfluoroalkylated Prolinols : The tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate framework is used in the asymmetric synthesis of polyfluoroalkylated prolinols. This synthesis showcases the compound's utility in generating chiral building blocks for complex molecular structures (Funabiki et al., 2008).
- Synthesis of Anticancer Intermediates : Tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate serves as a key intermediate in the synthesis of small molecule anticancer drugs. The efficiency and yield of the synthesis process are critical for the rapid production of these vital therapeutic agents (Zhang et al., 2018).
- Crystal Structure Analysis : The compound's derivatives have been synthesized and characterized, including crystallographic studies, to understand their molecular andstructural properties. This knowledge is essential in drug design and materials science, as the structure greatly influences the physical and chemical behavior of the compound (Naveen et al., 2007).
Supramolecular Chemistry and Drug Design
- Supramolecular Assembly and Weak Interactions : Studies on oxopyrrolidine analogues, including derivatives of tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate, reveal that these compounds can form supramolecular assemblies through weak interactions. This property is crucial in the field of supramolecular chemistry, where the understanding of molecular interactions and assembly is key to designing complex molecular systems (Samipillai et al., 2016).
Chemical Protection and Deprotection Strategies
- Tert-Butyl Esters Synthesis : The compound plays a role in the development of novel synthetic strategies for tert-butyl esters. These strategies are essential for the protection of carboxylic acids, a common requirement in multi-step organic synthesis (La & Kim, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-11-7-10-13(17)14(18)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQDKMPOKJENLS-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,9-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3010993.png)
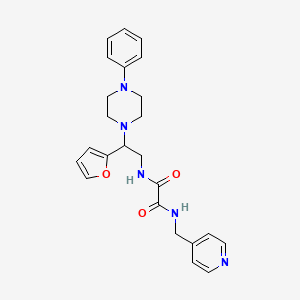
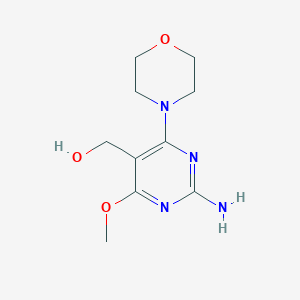
![1-Adamantanyl-2-[3-(adamantanylcarbonyl)-4,4-dimethyl(1,3-oxazolidin-2-ylidene)]ethan-1-one](/img/structure/B3010999.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B3011001.png)
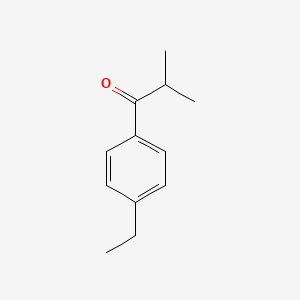
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B3011005.png)
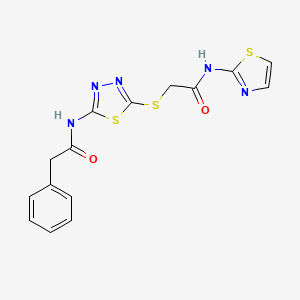
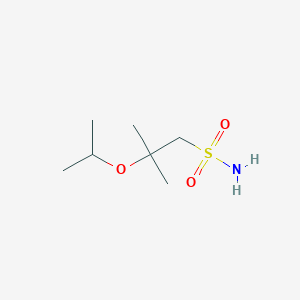
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide](/img/structure/B3011011.png)
![8-(3,5-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3011012.png)
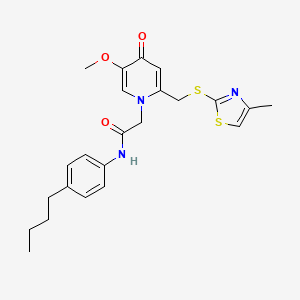
![2-[(3-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B3011016.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B3011017.png)